molecular formula C6H3BrFNO2 B13911844 3-Bromo-2-fluoropyridine-4-carboxylic acid

3-Bromo-2-fluoropyridine-4-carboxylic acid

Cat. No.: B13911844
M. Wt: 220.00 g/mol
InChI Key: UWJRJBGCQYJBRK-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridine-4-carboxylic acid is a heterocyclic organic compound that features both bromine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-Bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . This reaction results in the formation of 2-fluoro-3-bromopyridine, which can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biological pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoropyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in this particular arrangement can result in different reactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C6H3BrFNO2

Molecular Weight

220.00 g/mol

IUPAC Name

3-bromo-2-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C6H3BrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)

InChI Key

UWJRJBGCQYJBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Br)F

Origin of Product

United States

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